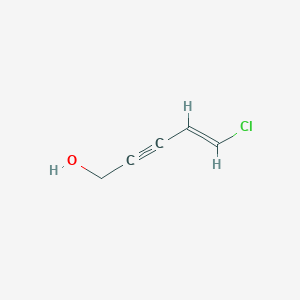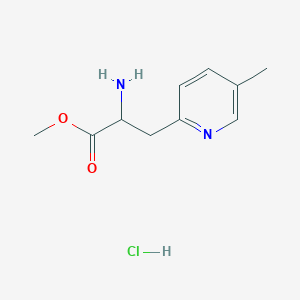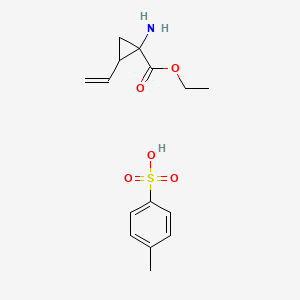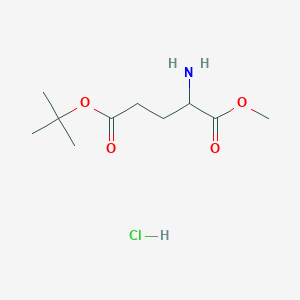
(4E)-5-chloropent-4-en-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-pent-4-en-2-yn-1-ol is an organic compound with the molecular formula C5H5ClO It is a chlorinated derivative of pent-4-en-2-yn-1-ol, featuring both an alkyne and an alkene functional group along with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-pent-4-en-2-yn-1-ol typically involves the chlorination of pent-4-en-2-yn-1-ol. One common method is the addition of chlorine to the triple bond of pent-4-en-2-yn-1-ol under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods
On an industrial scale, the production of 5-Chloro-pent-4-en-2-yn-1-ol may involve continuous flow processes to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-pent-4-en-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form saturated compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the alkyne to an alkene or alkane.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-pent-4-en-2-one.
Reduction: Formation of 5-chloro-pent-4-en-2-ol or 5-chloro-pentane-2-ol.
Substitution: Formation of 5-azido-pent-4-en-2-yn-1-ol or 5-thiocyanato-pent-4-en-2-yn-1-ol.
Aplicaciones Científicas De Investigación
5-Chloro-pent-4-en-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-pent-4-en-2-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the alkyne group can facilitate interactions with nucleophilic sites in proteins or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pent-4-en-2-yn-1-ol: The non-chlorinated parent compound.
5-Bromo-pent-4-en-2-yn-1-ol: A brominated analog.
5-Iodo-pent-4-en-2-yn-1-ol: An iodinated analog.
Uniqueness
5-Chloro-pent-4-en-2-yn-1-ol is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and properties compared to its non-halogenated and other halogenated analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5H5ClO |
|---|---|
Peso molecular |
116.54 g/mol |
Nombre IUPAC |
(E)-5-chloropent-4-en-2-yn-1-ol |
InChI |
InChI=1S/C5H5ClO/c6-4-2-1-3-5-7/h2,4,7H,5H2/b4-2+ |
Clave InChI |
QCRWEGFSLUDMDM-DUXPYHPUSA-N |
SMILES isomérico |
C(C#C/C=C/Cl)O |
SMILES canónico |
C(C#CC=CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
![2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid](/img/structure/B13385467.png)

![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)



![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)

![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)


